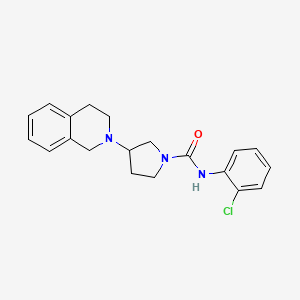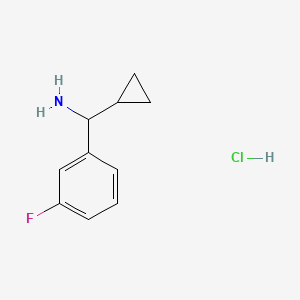![molecular formula C20H21N3O6 B2397409 8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872103-02-1](/img/structure/B2397409.png)
8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Structural Analysis in Crystallography : This compound, like other complex organic structures, can be analyzed for its crystal structure, as demonstrated in studies of similar compounds. For instance, the analysis of the crystal structure of compounds like 7,8-Diphenyl-3,4,5,5,10,10,11,12-octamethyl-1,5,10-trisilatricyclo[7.4.0.01.6]trideca-6,8-diene reveals details about their spatial arrangements and molecular interactions (Zhu Teng et al., 1998).
Investigation of Molecular Pseudosymmetry : The detailed analysis of molecular structures, including pseudosymmetry, is crucial in understanding the physical and chemical properties of complex compounds. Research on molecules like the prodrug cloxazolam, which shares structural similarities with the given compound, provides insights into molecular pairing and structural compactness (María Soledad Garraza et al., 2019).
Chemical Reactivity and Applications
Exploration of Chemical Reactivity : Understanding the reactivity of such compounds is essential in scientific research, particularly in organic synthesis and material science. For example, the study of the reaction between phenyl azide and hexafluorotricyclo[5,2,1,02,6]deca-3,8-diene has led to the discovery of new compounds with potential applications in various fields (R. Banks et al., 1971).
Synthesis of New Macrocycles : Research into the synthesis of new macrocyclic ligands involving similar structures can lead to the development of compounds with specific applications, such as in catalysis or drug development. Studies like the synthesis of 1,4,7,9,12-pentaaza-10,11-dioxo-8,9,12,13-bis-(1′-oxo-3′-thio-2′-hydropyrimidine)-trideca-7,13-diene highlight the potential of such endeavors (N. Nishat et al., 2003).
Investigation of Molecular Wires : The compound's structure could be relevant in the study of molecular wires and pi-conjugated systems. Research into derivatives of 2,5-diphenyl-1,3,4-oxadiazole, for example, helps in understanding the optoelectronic properties and potential applications of these compounds in electronic devices (Changsheng Wang et al., 2006).
Development of New Pesticides : The structural features of the compound might also be relevant in the development of new pesticides. Studies on 1,3,5-triazapenta-1,4-dienes, for instance, provide insights into the synthesis and activity of biologically active compounds that could lead to the development of new pesticides (I. Harrison et al., 1973).
Eigenschaften
IUPAC Name |
8-(2,3-dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-4-8-23-17-15(18(24)22-20(23)26)13(14-11(21-17)9-29-19(14)25)10-6-5-7-12(27-2)16(10)28-3/h5-7,13,21H,4,8-9H2,1-3H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLBOMAIYFWWBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)
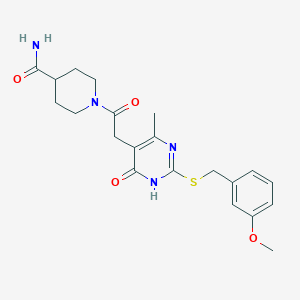
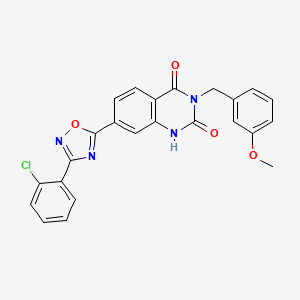
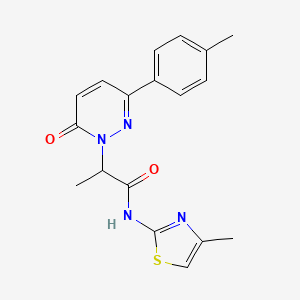
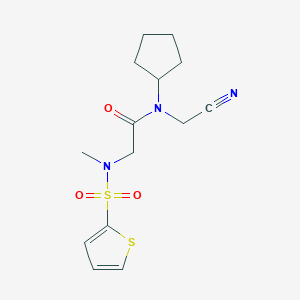
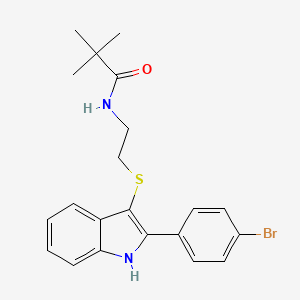
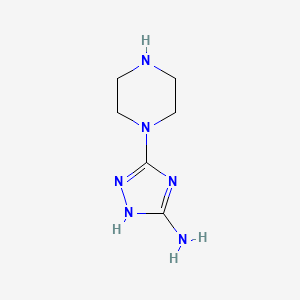
![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)
![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)
